Quindoxin

Description

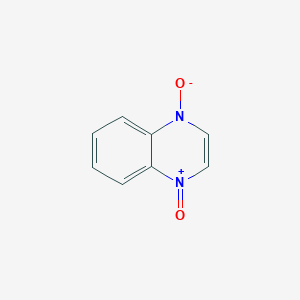

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIHZSGJPSDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046165 | |

| Record name | Quindoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2423-66-7 | |

| Record name | Quinoxaline dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quindoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quindoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINDOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 243 °C | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectory and Foundational Research of Quindoxin

Early Discoveries and Initial Academic Investigations of Quindoxin

The investigation into the biological activities of quinoxaline (B1680401) 1,4-dioxides began with the discovery of the antibacterial properties of its structural analog, Iodinin, in the early 1940s. mdpi.comnih.gov This foundational discovery spurred interest in synthetic derivatives, leading to the development of compounds like this compound. Initial academic focus on this compound centered on its potent antibacterial effects, particularly against various pathogenic bacteria. eurekaselect.com It was identified as a promising agent for use in veterinary medicine and as a growth promoter in animal feed. asm.orgplos.org

The seminal academic investigations into this compound's mode of action were conducted in the late 1970s. A pivotal study examined the compound's effect on the synthesis of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein in Escherichia coli. asm.orgresearchgate.net This research revealed that this compound's primary mechanism of action was the selective inhibition of DNA synthesis. Notably, this inhibitory effect was significantly more pronounced under anaerobic conditions. In the absence of oxygen, a concentration of 10 parts per million (ppm) of this compound was sufficient to completely halt DNA synthesis, while the synthesis of RNA and protein remained largely unaffected. asm.orgresearchgate.net This specificity suggested a mechanism tied to the metabolic state of the cell, particularly its oxygen availability. These early findings established this compound as a DNA synthesis inhibitor and laid the groundwork for more detailed mechanistic studies. asm.orgnih.gov

Table 1: Effect of this compound on Macromolecular Synthesis in E. coli KL399 *

| Condition | This compound Conc. (µg/ml) | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Protein Synthesis Inhibition |

|---|---|---|---|---|

| Aerobic | 1 | Partial | None | None |

| Anaerobic | 1 | Significant | None | None |

| Aerobic | 10 | Significant | None | None |

| Anaerobic | 10 | Complete | None | None |

Data sourced from Suter et al. (1978). asm.org

Evolution of Research Paradigms and Methodologies for this compound Studies

Following the initial discoveries, the research paradigm for this compound shifted from phenomenological observation to a more detailed molecular and mechanistic investigation. Methodologies evolved to probe the precise nature of this compound's interaction with bacterial cells. A significant advancement was the use of various DNA repair-deficient mutants of E. coli to understand the nature of the damage caused by the compound.

Studies demonstrated that mutants lacking key DNA repair enzymes, such as polA, recA, recB, recC, exrA, and uvrA, were considerably more susceptible to this compound than their repair-proficient counterparts. asm.orgnih.gov This indicated that this compound induces significant DNA degradation that requires a robust cellular repair response for survival. The finding that recB mutants, despite their high susceptibility, showed almost no DNA degradation suggested a complex mechanism of damage and repair. asm.org

Table 2: Susceptibility of E. coli DNA Repair Mutants to this compound *

| E. coli Strain | Relevant Genotype | Susceptibility to this compound |

|---|---|---|

| Wild Type | Repair-Proficient | Standard |

| polA | Deficient in DNA polymerase I | Increased |

| recA | Deficient in recombination repair | Increased |

| recB | Deficient in recombination repair | Increased |

| recC | Deficient in recombination repair | Increased |

| exrA | Deficient in SOS repair | Increased |

| uvrA | Deficient in nucleotide excision repair | Increased |

Data based on findings from Suter et al. (1978). asm.orgnih.gov

Contextualization of this compound within the Broader Quinoxaline 1,4-Di-N-Oxide Research Landscape

This compound is a key compound within the larger chemical family of quinoxaline 1,4-di-N-oxides (QdNOs), a class of heterocyclic N-oxides that has attracted significant scientific interest for its wide spectrum of biological activities. mdpi.comnih.gov The development of this compound and its analogs was facilitated by advances in synthetic organic chemistry, most notably the "Beirut reaction," a method developed in 1965 for the efficient synthesis of the quinoxaline 1,4-dioxide core structure from benzofuroxans. mdpi.comnih.govmdpi.commtieat.org

The research on this compound's antibacterial mechanism provided a fundamental model for understanding other QdNOs. Its role as a bioreductive agent that damages DNA under anaerobic or hypoxic conditions became a defining characteristic of the class. nih.govnih.gov This mechanism is shared by other prominent QdNOs used in agriculture, such as Carbadox and Olaquindox (B1677201). asm.orgplos.org The potent in vivo activity of these compounds against a wide range of bacteria led to their widespread use as animal growth promoters for several decades. asm.org

The foundational research on this compound's mode of action—involving reductive activation to generate DNA-damaging radical species—has informed the development of newer generations of QdNOs. plos.org This core principle has been exploited to design novel derivatives targeting not only bacteria but also other pathogens and diseases that thrive in low-oxygen environments. The broader QdNO research landscape now includes compounds investigated for antitubercular, antiprotozoal (against Trypanosoma and Plasmodium), and selective antitumor activities, with the latter targeting hypoxic cancer cells. mdpi.comresearchgate.netnih.gov Thus, the early investigations into this compound were instrumental in establishing the therapeutic potential and mechanistic framework for the entire class of quinoxaline 1,4-di-N-oxide compounds. eurekaselect.com

Synthetic Chemistry and Chemical Modifications of the Quindoxin Scaffold

Established and Emerging Synthetic Routes to Quindoxin

Historically, the primary method for synthesizing quinoxaline (B1680401) 1,4-dioxides involved the direct oxidation of quinoxaline derivatives. mdpi.com Another early approach for benzene-unsubstituted quinoxaline 1,4-dioxides was the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl derivatives. mdpi.com

A significant advancement in the synthesis of quinoxaline 1,4-dioxide derivatives is the heterocyclization of benzofuroxans with enols or enamines, known as the Beirut reaction. mdpi.comnih.gov This method, developed by M.J. Haddadin and C.H. Issidorides in 1965, has become a more efficient route. mdpi.comnih.gov For instance, the reaction of benzofuroxan (B160326) with morpholinylcyclohexene yields 2,3-tetramethylenequinoxaline 1,4-dioxide. mdpi.comnih.gov The regioselectivity of the Beirut reaction can be influenced by substituents on the benzofuroxan, leading to the formation of different isomers. mdpi.com

Emerging methodologies in organic synthesis, including those applicable to the quinoxaline scaffold, often explore green chemistry principles, utilizing methods such as microwave-assisted reactions, solvent-free conditions, photocatalysis, biocatalysis, and ultrasound irradiation to minimize waste and improve efficiency. qeios.comsapub.org

Strategies for the Preparation of this compound Derivatives and Analogues

The quinoxaline 1,4-dioxide scaffold offers multiple positions for chemical modification, allowing for the synthesis of a wide array of derivatives and analogues with varied properties. mdpi.comqeios.com Strategies for preparing these compounds often involve transformations of existing functional groups on the quinoxaline core or the introduction of new substituents through various reactions. mdpi.com

One strategy involves the functionalization at position 2 of the quinoxaline 1,4-dioxide scaffold. Transformations of the hydrazide of 3-methylquinoxaline-2-carboxylic acid, obtained from the corresponding ethyl ester and hydrazine (B178648), can be applied for this purpose. mdpi.com Condensation of this hydrazide with benzaldehydes, for example, yields hydrazones. mdpi.com

Nucleophilic substitution reactions are also valuable for introducing substituents onto the quinoxaline 1,4-dioxide scaffold. The substitution of halogen atoms, particularly in the benzene (B151609) ring activated by electron-withdrawing groups in the pyrazine (B50134) nucleus, proceeds efficiently. mdpi.comnih.gov This approach has been used to synthesize amino derivatives by treating halogen derivatives of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides with diamines. mdpi.comnih.gov Similarly, 6-amino derivatives with antituberculosis potency have been synthesized by treating difluoroquinoxaline derivatives with piperazine (B1678402) or azoles. mdpi.comnih.gov

Modification of acetyl residues on the quinoxaline 1,4-dioxide core is another strategy for diversification and improving properties like aqueous solubility. nih.gov For example, bromination of a ketone followed by substitution of the halogen with amines yields α-aminoketones. nih.gov Treatment of the bromo derivative with thiols provides β-mercaptoketones, which have shown antimycobacterial activity. nih.gov

The synthesis of chalcones based on quinoxaline 1,4-dioxide can be achieved through reactions like the Wittig reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide. mdpi.com These chalcones can be further modified through heterocyclization reactions, for instance, with thiourea (B124793) and hydrazine to yield thiopyrimidine and pyrazole (B372694) derivatives, respectively. nih.gov

Transformations of carboxylic acids and their derivatives on the quinoxaline 1,4-dioxide scaffold are also important for generating new compounds. mdpi.com While quinoxaline-2-carboxylic acids are often unstable and undergo decarboxylation, their derivatives can be utilized in various reactions. mdpi.com The Curtius rearrangement, for example, can be employed for the synthesis of 2-amino derivatives from azides of quinoxaline-2-carboxylic acids. mdpi.com

Stereochemical Investigations and Control in this compound Synthesis

Information specifically detailing stereochemical investigations and control directly in the synthesis of this compound (the parent compound, which does not possess chiral centers) is limited in the provided search results. However, the synthesis of substituted quinoxaline derivatives can involve the creation of chiral centers or the use of chiral starting materials, where stereochemical control becomes relevant.

While the direct synthesis of this compound itself does not typically involve stereochemical considerations due to its planar, achiral structure, the synthesis of certain quinoxaline derivatives and analogues may necessitate the development of stereoselective methods. For example, the synthesis of tetrahydroquinoxaline derivatives can involve chiral intermediates or catalysts to control the stereochemistry of newly formed chiral centers. researchgate.net

General advancements in organic synthesis, such as asymmetric synthesis and the use of chiral catalysts, are methodologies that could potentially be applied to the synthesis of chiral quinoxaline derivatives, although specific applications to this compound-related compounds are not detailed in the provided information.

Novel Methodologies for this compound Scaffold Functionalization

Recent developments in organic synthesis have introduced novel methodologies for the functionalization of heterocyclic scaffolds, including quinoxalines. chimicatechnoacta.ruuio.no These methods often aim for increased efficiency, selectivity, and sustainability.

One area of development is the use of metal-catalyzed reactions for the synthesis and functionalization of quinoxalines. encyclopedia.pubsapub.orguio.norsc.org For instance, metal-catalyzed cyclization reactions have been employed to create quinoxaline derivatives from imines and azides. encyclopedia.pub Copper catalysis has been explored for various transformations, including C-C coupling reactions and N-arylation, which could potentially be adapted for quinoxaline functionalization. encyclopedia.pubsapub.orguio.no

Nucleophilic aromatic substitution of hydrogen in the heteroaromatic part of the quinoxaline ring under acid catalysis has been explored as a convenient method for functionalization. chimicatechnoacta.ru This approach allows for the introduction of nucleophiles onto the quinoxaline core. chimicatechnoacta.ru

Another novel strategy involves the oxidative coupling of simple epoxides and diaminoaryl compounds catalyzed by bismuth powder for the preparation of substituted quinoxalines. researchgate.net This method proceeds under molecular oxygen and utilizes catalytic amounts of bismuth with copper triflate or triflic acid as additives. researchgate.net

Furthermore, the modification of existing functional groups through novel reaction conditions or reagents represents a pathway for scaffold functionalization. Examples include the use of specific catalysts or reaction environments to achieve selective transformations of substituents on the quinoxaline ring. encyclopedia.pubsapub.org

The development of green chemistry approaches, including the use of environmentally friendly solvents and catalysts, is also a key aspect of novel methodologies in quinoxaline synthesis and functionalization. qeios.comsapub.org

Molecular and Biochemical Mechanisms of Action of Quindoxin

Interaction of Quindoxin with Nucleic Acids

This compound's primary cellular target appears to be deoxyribonucleic acid (DNA). While early studies found no evidence of direct binding of this compound to DNA through techniques like Sephadex G-25 column chromatography asm.org, its mechanism involves indirect damage to the genetic material.

Induction of DNA Damage and Strand Breaks by this compound

This compound and other QdNOs are known to induce degradation and strand breaks in bacterial DNA. This effect has been observed in both proliferating and non-proliferating cells. Studies using Escherichia coli mutants deficient in DNA repair mechanisms (such as polA, recA, recB, recC, exrA, and uvrA) have shown increased susceptibility to this compound compared to repair-proficient strains, highlighting the role of DNA damage as a lethal event. asm.org The induction of DNA strand breaks by QdNOs has been confirmed in various bacterial species, including Clostridium perfringens and Brachyspira hyodysenteriae. This damage can manifest as chromosome DNA strand breaks and degradation. The generation of DNA single-strand and double-strand breaks is a key consequence of the action of compounds containing a quinone group, which is structurally related to the quinoxaline (B1680401) core of this compound, suggesting a similar mechanism involving free radicals and active oxygen species. nih.gov

Modulation of Macromolecular Synthesis (DNA, RNA, Protein) by this compound

This compound significantly impacts macromolecular synthesis in bacteria, with a notable preference for inhibiting DNA synthesis, particularly under anaerobic conditions. In Escherichia coli, the synthesis of DNA was completely inhibited by this compound at concentrations as low as 10 ppm in the absence of oxygen. asm.orgnih.govnih.gov Under these anaerobic conditions, the syntheses of ribonucleic acid (RNA) and protein were generally not affected at the same concentration. asm.orgnih.govnih.gov Higher concentrations of this compound were required to impair RNA and protein synthesis, and to inhibit DNA synthesis under aerobic conditions. asm.org This indicates that the inhibition of DNA synthesis is a primary effect of this compound, especially in low-oxygen environments. The degradation of DNA induced by this compound can subsequently result in DNA breakdown in bacteria. asm.org

Role of Reactive Oxygen Species (ROS) and Free Radicals in this compound Activity

A central aspect of this compound's mechanism involves the generation of reactive oxygen species (ROS) and free radicals. Electron spin resonance measurements have directly demonstrated the generation of free radicals during the reduction of this compound. asm.orgnih.govnih.govasm.org These radical intermediates, likely carbon-centered and aryl-type radicals, are considered responsible for the lethal effects of this compound. asm.orgplos.orgnih.govsemanticscholar.org The production of ROS has been observed in bacteria treated with QdNOs, and the presence of free radical scavengers has been shown to attenuate both the antibacterial action and the DNA damage induced by these compounds, strongly suggesting an oxidative-DNA-damage mechanism. plos.orgnih.govnih.gov This aligns with the understanding that quinones, structurally related to this compound, produce oxidative effects through a one-electron reduction pathway leading to semi-quinone radical formation. mdpi.com

Enzymatic Bioreduction and Activation of this compound

This compound is a prodrug that requires enzymatic reduction within bacterial cells to become active. This reductive activation is crucial for its antibacterial effect and is significantly more efficient under anaerobic conditions, as oxygen can impair both the antibiotic activity and the reduction of QdNOs. asm.orgnih.govnih.govasm.org

Identification and Characterization of this compound-Activating Enzymes (e.g., Quinoxaline 1,4-di-N-oxide reductase, xanthine (B1682287) oxidase)

The enzymatic activation of this compound is carried out by bacterial reductases. Early research suggested the involvement of an undefined bacterial enzyme, referred to as QdNO reductase, which is necessary for the activation of these compounds. asm.orgnih.gov Mutants deficient in the function of this enzyme exhibit increased resistance to QdNOs. asm.org More recent studies have identified specific enzymes capable of activating QdNOs. Xanthine oxidase has been identified as one such QdNO-activating enzyme. plos.orgnih.govnih.govnih.gov Studies using specific enzyme inhibitors, such as oxypurinol (B62819) (a xanthine oxidase inhibitor), have shown that inhibiting these enzymes can reduce the formation of ROS and alleviate the antibacterial effect of QdNOs. plos.orgnih.gov Other enzymes, including iron-containing enzymes and alcohol dehydrogenase, may also play partial roles in activating QdNOs. plos.org

Molecular Basis of Microbial Resistance Development to this compound

The antibacterial activity of this compound is understood to involve its metabolic activation by bacterial enzymes, specifically reductases, under anaerobic conditions. This activation is thought to produce unstable intermediate products, likely free radicals, which can then damage bacterial DNA. plos.orgnih.govasm.orgnih.gov Resistance to this compound can arise through mechanisms that interfere with this activation process or mitigate the resulting damage.

One key mechanism of resistance involves a reduction in the activity of the bacterial enzyme responsible for activating QdNOs. Studies have demonstrated that Escherichia coli mutants deficient in the function of this QdNO reductase exhibit significantly higher resistance to this compound. nih.govasm.orgnih.govasm.org This suggests that a decreased ability to metabolize this compound into its active radical form directly contributes to resistance.

Furthermore, the mutagenic nature of QdNOs, including this compound, which can induce base pair substitutions and frameshift mutations, is dependent on the presence of their N-oxide groups and the bacterial activation mechanism. asm.org This implies that alterations in bacterial pathways involved in handling DNA damage or mutagenesis could also play a role in resistance, although the primary mechanism identified appears to be linked to the initial activation step.

While some mechanisms of resistance to other classes of antibiotics, such as quinolones, involve target modifications (like mutations in DNA gyrase and topoisomerase IV) or efflux pumps, the research specifically on this compound points towards the bacterial activation of the compound and the subsequent DNA damage as central to its mode of action and the development of resistance. nih.govnih.govmdpi.comsrce.hrgeneticsmr.org In the case of this compound and other QdNOs, the generation of reactive oxygen species (ROS) and hydroxyl radicals appears to be a significant factor in their antibacterial effect, particularly under anaerobic conditions. frontiersin.orgnih.govresearchgate.net Resistance mechanisms might therefore also involve bacterial strategies to counteract oxidative stress.

Research using transcriptomic and proteomic analyses on Escherichia coli exposed to QdNOs has shown that resistant strains exhibit changes in genes and proteins related to metabolism, cellular structure maintenance, resistance, and virulence. nih.govplos.org These changes may represent bacterial survival strategies beyond just altering the activating enzyme. For instance, activation of antioxidative agents biosynthesis pathways could help mitigate the oxidative damage caused by this compound's radical intermediates. plos.org

Studies on the development of resistance to other QdNOs, like olaquindox (B1677201), have indicated the potential involvement of plasmid-encoded multidrug efflux pumps, such as OqxAB, which can confer resistance to multiple compounds, including olaquindox. plos.org While this has been observed with other QdNOs, the direct role of such efflux pumps in this compound-specific resistance requires further investigation, as some in vitro selected QdNO-resistant E. coli strains did not carry the oqxA gene. plos.org

The susceptibility of different bacterial strains to this compound can vary depending on their DNA repair systems. Mutants with deficiencies in repair mechanisms like polA, recA, recB, recC, exrA, and uvrA have shown increased susceptibility to QdNOs, including this compound, compared to repair-proficient strains. nih.govasm.org This highlights the importance of bacterial DNA repair pathways in counteracting the DNA damage induced by this compound, and suggests that enhanced DNA repair capabilities could contribute to resistance.

Data on the minimal inhibitory concentration (MIC) can provide insights into resistance levels. Studies determining the MIC of QdNOs under different conditions, such as aerobic versus anaerobic, have shown that bacteria are generally more resistant in the presence of oxygen, which suppresses the activation of these compounds. plos.orgnih.govasm.orgasm.orgnih.gov

Here is a conceptual representation of potential resistance mechanisms based on the research findings:

| Mechanism | Description | Evidence |

| Reduced QdNO Reductase Activity | Decreased enzymatic activation of this compound to its radical form. | E. coli mutants deficient in QdNO reductase show higher resistance. nih.govasm.orgnih.govasm.org |

| Enhanced DNA Repair Mechanisms | Increased capacity to repair DNA damage induced by this compound's intermediates. | Mutants with deficient repair systems are more susceptible. nih.govasm.org |

| Activation of Antioxidative Pathways | Biosynthesis of agents to counteract oxidative stress caused by radicals. | Transcriptomic/proteomic analysis shows changes in genes related to antioxidative biosynthesis in resistant strains. plos.org |

| Efflux Pumps (Potential) | Active transport of this compound out of the bacterial cell. | Observed with other QdNOs (e.g., OqxAB with olaquindox), but direct role in this compound resistance needs further study. plos.org |

| Altered Metabolism/Cellular Processes | Changes in various metabolic or cellular pathways conferring survival advantage. | Transcriptomic/proteomic analysis reveals changes in genes related to metabolism, structure, etc. nih.govplos.org |

It is important to note that the molecular basis of this compound resistance is still an area of research, and the interplay of these potential mechanisms can lead to varying levels of resistance in different bacterial species and strains.

In Vitro Biological Activity Spectrum and Mechanistic Studies of Quindoxin

Investigation of Broad-Spectrum Antimicrobial Activity in Research Models

Quindoxin has demonstrated a broad spectrum of antimicrobial activity in various research models, showing efficacy against bacteria, and to some extent, fungi and parasites. rsc.orgmicrobiochemjournal.com Its antibacterial action is particularly pronounced.

Characterization of Activity Against Specific Microbial Pathogens

The antibacterial effects of this compound and its derivatives have been evaluated against several key pathogens. It has shown notable activity against both Gram-positive and Gram-negative bacteria.

Escherichia coli : this compound is effective against E. coli, a common Gram-negative bacterium. nih.govmdpi.com Studies have indicated that its antibacterial activity is enhanced under anaerobic conditions. asm.orgmdpi.com The minimal inhibitory concentration (MIC) for related quinoxaline (B1680401) 1,4-dioxides against E. coli has been reported in various studies, with some synthetic derivatives showing MICs as low as 1.5 µM. nih.gov

Staphylococcus aureus : This Gram-positive bacterium, including methicillin-resistant strains (MRSA), is susceptible to this compound and its analogs. mdpi.com For certain synthetic derivatives, MIC values against MRSA have been recorded at 12.5 µM.

Mycobacterium tuberculosis : Research has also explored the activity of quinoxaline derivatives against Mycobacterium tuberculosis. nih.gov Some synthetic analogs have exhibited potent inhibitory activity with MICs as low as 0.02 µM.

The following table summarizes the minimum inhibitory concentration (MIC) of this compound and its derivatives against various pathogens as reported in different studies.

| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |

| This compound | Klebsiella pneumoniae | Mutagenic at 0.005 mmole/l | nih.gov |

| This compound | Escherichia coli K12 | Mutagenic at low concentrations | nih.gov |

| This compound | Salmonella typhimurium TA98 & TA100 | Mutagenic at 0.001-0.1 mmole/l | nih.gov |

| Quinoxaline-di-N-oxides | Salmonella typhimurium | Mutagenic | nih.gov |

| Synthetic Quinoxaline Analog | E. coli | 1.5 µM | |

| Synthetic Quinoxaline Analog | MRSA | 12.5 µM | |

| Synthetic Quinoxaline Analog | M. tuberculosis | 0.02 µM |

Elucidation of Anti-parasitic Mechanisms

The anti-parasitic potential of quinoline (B57606) and quinoxaline-like compounds has been recognized, though specific mechanistic studies on this compound against parasites like Trypanosoma and Leishmania are less detailed. mdpi.com The general mechanism for such compounds often involves the disruption of critical cellular processes within the parasite. frontiersin.orgmdpi.com For instance, related compounds can interfere with the parasite's DNA, inhibit essential enzymes, or disrupt membrane integrity. mdpi.comredalyc.org Some anti-parasitic drugs work by generating free radicals within the parasite, leading to apoptosis-like cell death. frontiersin.org The efficacy of these compounds can be linked to their ability to be activated within the parasite, a mechanism that is also crucial for their antibacterial effects. redalyc.org

Cellular Effects of this compound in Non-Mammalian or Model Systems

In model systems, this compound and its parent structure, quinoxaline 1,4-dioxide (QdNO), have been shown to induce cellular effects such as cell cycle arrest and apoptosis. nih.govresearchgate.net Studies on human colon cancer cell lines demonstrated that QdNO derivatives can block cells at the G2/M phase of the cell cycle and induce apoptosis. nih.govresearchgate.net For example, one derivative caused G2/M arrest by inhibiting the expression of cyclin B, while another induced apoptosis by decreasing Bcl-2 levels and increasing Bax expression. nih.gov These findings in cancer cell lines provide insight into the potential cellular mechanisms of this compound, suggesting it can interfere with fundamental processes of cell division and survival. nih.govmdpi.complos.org

Genotoxicity and Mutagenicity Investigations of this compound in Model Systems

This compound has been identified as a mutagenic and genotoxic agent in several in vitro model systems. nih.govresearchgate.net These studies are crucial for understanding the compound's potential to cause genetic damage.

Bacterial Strains : The mutagenic action of this compound has been demonstrated in bacterial reverse mutation assays, commonly known as the Ames test. nih.govnih.gov It was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100, indicating that it can cause both frameshift and base-pair substitution mutations. nih.gov This mutagenic activity occurs without the need for metabolic activation. nih.govnih.gov Studies have also shown mutagenicity in Klebsiella pneumoniae and Escherichia coli. nih.gov The mutagenic and antibacterial activities of quinoxaline-di-N-oxides appear to be linked, with both being enhanced under anaerobic conditions, suggesting a common bacterial activation mechanism. asm.orgnih.gov

In Vitro Cell Lines : Investigations using mammalian cell lines have further confirmed the genotoxic potential of this compound and related compounds. For instance, sister-chromatid exchanges were observed in Chinese hamster V79 cells exposed to this compound. nih.gov Other studies on Vero cells have also indicated that quinoxaline-1,4-dioxide derivatives can induce DNA damage. researchgate.netscilit.com The genotoxicity is often attributed to the N-oxide groups in the chemical structure. nih.govresearchgate.net

The following table provides a summary of the genotoxicity and mutagenicity findings for this compound in various model systems.

| Test System | Endpoint | Result | Reference |

| Salmonella typhimurium TA98 & TA100 (Ames test) | Gene mutation (frameshift and base-pair substitution) | Positive | nih.govnih.gov |

| Klebsiella pneumoniae (Fluctuation test) | Gene mutation | Positive | nih.gov |

| Escherichia coli K12 (Fluctuation test) | Gene mutation | Positive | nih.gov |

| Saccharomyces cerevisiae D4 | Mitotic gene conversion | Positive | nih.gov |

| Chinese hamster V79 cells | Sister-chromatid exchange | Positive | nih.gov |

| Vero cells | DNA damage/Genotoxicity | Positive | researchgate.netscilit.com |

Advanced Analytical Methodologies for Quindoxin Research

Spectroscopic Characterization of Quindoxin

The structural elucidation and characterization of this compound, a quinoxaline-1,4-dioxide derivative, rely on a suite of spectroscopic techniques. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its electronic structure, connectivity, and three-dimensional arrangement. creative-biostructure.comlehigh.edu

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons to higher energy orbitals, and the resulting spectrum is characteristic of the compound's chromophoric system. For quinoxaline (B1680401) derivatives, UV-Vis spectroscopy helps in understanding the electronic properties and can be used in conjunction with computational methods to verify theoretical predictions of electronic transitions. creative-biostructure.comresearchgate.net It is also a fundamental tool used alongside X-ray crystallography to analyze changes in the electronic state of related compounds, such as the reduction of heme proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is indispensable for determining the precise atomic connectivity of this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) of nuclei like ¹H and ¹³C, a detailed three-dimensional structure in solution can be constructed. creative-biostructure.com For related quinoxaline structures, ¹H-NMR and ¹³C-NMR data have been shown to correlate well with theoretical values calculated using Density Functional Theory (DFT), confirming molecular geometries. ekb.egmdpi.com This technique provides high-resolution, atomic-level structural information by observing the interaction of atomic nuclei with an external magnetic field. creative-biostructure.com

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. lehigh.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. hhearprogram.org Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography, is used to fragment the molecule, yielding structural information that aids in the identification of this compound and its metabolites in complex matrices. jfda-online.commdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. In the context of this compound, which is a di-N-oxide, its reduction can lead to the formation of radical anions. EPR spectroscopy would be the ideal method to detect and characterize these paramagnetic intermediates, providing insight into the electron distribution and the molecule's redox chemistry. The technique has been successfully used in conjunction with X-ray crystallography to elucidate complex biological mechanisms involving radical species. london-nano.com

Quantum Chemical Calculations for Structural and Electronic Properties of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential computational tools for investigating the properties of this compound. wikipedia.org These methods solve the Schrödinger equation with certain approximations to determine a molecule's electronic structure and predict its properties. wikipedia.org

DFT calculations are widely used to optimize the molecular geometry of quinoxaline derivatives, predicting bond lengths and angles that show good agreement with experimental data from X-ray crystallography. ekb.egnih.govresearchgate.net These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the electronic transitions observed in UV-Vis spectra and for predicting the molecule's reactivity and electrochemical behavior. researchgate.netresearchgate.net

For instance, studies on various quinoxaline derivatives have used DFT with functionals like B3LYP and different basis sets (e.g., 6-31G, cc-pVTZ) to calculate electronic properties. nih.govresearchgate.netresearchgate.net These theoretical investigations help correlate structural features with biological activity and predict electrochemical reduction potentials, which is particularly relevant for this compound and its mode of action. researchgate.netresearchgate.net

| Derivative Class | Method/Basis Set | Calculated Property | Value (eV) | Reference |

|---|---|---|---|---|

| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | B3LYP/cc-pVTZ | E(HOMO) | -3.288 to -5.417 | nih.gov |

| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | B3LYP/cc-pVTZ | E(LUMO) | Varies | nih.gov |

| Quinoxaline anti-TB agents | DFT/B3LYP | E(HOMO) | Varies | researchgate.net |

| Quinoxaline anti-TB agents | DFT/B3LYP | E(LUMO) | Varies | researchgate.net |

Chromatographic Separation and Quantification Techniques for this compound

Chromatographic methods are the cornerstone for the separation, identification, and quantification of this compound and related compounds in various samples. These techniques combine a separation step with a detection step, offering high sensitivity and selectivity. chemyx.comijrpb.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of quinoxaline derivatives. japsonline.com It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. chemyx.com Coupled with UV or fluorescence detectors, HPLC provides robust quantification. farmaciajournal.com However, for unambiguous confirmation, especially in complex matrices, it is often combined with mass spectrometry. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : The coupling of liquid chromatography with mass spectrometry is the gold standard for the analysis of trace organic contaminants like this compound. chemyx.com LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. chemyx.com Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by monitoring the transition of a specific precursor ion to a product ion, which is crucial for confirming the identity of a substance in a complex matrix and minimizing interference. jfda-online.commdpi.com This technique is routinely used for the multi-residue analysis of quinolones and quinoxalines in food and environmental samples. jfda-online.comnih.govmdpi.com

Table 2: Example LC-MS/MS Parameters for Quinoxaline Derivative Analysis Note: This table illustrates typical parameters used for the analysis of the broader class of quinoxaline-1,4-dioxides (QdNOs), to which this compound belongs.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | ||

| Column | C8 or C18 reversed-phase | jfda-online.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous formic acid/ammonium formate | jfda-online.comnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | jfda-online.comfarmaciajournal.com |

| Precursor Ion (Q1) | [M+H]⁺ of the target analyte | jfda-online.com |

Trace Analysis of this compound and its Metabolites in Research and Environmental Matrices

The detection of this compound and its metabolites at very low concentrations in complex samples like animal tissues, food products, and environmental waters is a significant analytical challenge. mdpi.comgoogle.com These matrices contain numerous interfering substances that can affect the accuracy and sensitivity of the analysis. mdpi.com

LC-MS/MS has emerged as the preferred technique for this purpose due to its exceptional sensitivity and specificity. jfda-online.commdpi.com Method development for trace analysis involves several critical steps:

Sample Preparation : This is a crucial step to extract the target analytes from the matrix and remove interferences. Techniques range from simple liquid-liquid extraction or protein precipitation to more advanced solid-phase extraction (SPE). nih.govfda.govmdpi.com For instance, a method for tracing major metabolites of quinoxaline-1,4-dioxides in abalone utilized an extraction with methanol (B129727) and ethyl acetate (B1210297) containing formic acid, followed by LC-MS/MS analysis. nih.gov

Method Validation : To ensure reliability, analytical methods must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov For the analysis of 26 quinolones in poultry feathers, a UPLC-MS/MS method reported LODs ranging from 0.12–1.31 µg/kg and LOQs from 0.96–2.60 µg/kg. mdpi.com A study on quinoxaline-1,4-dioxides in abalone achieved LODs between 0.16 and 2.1 μg kg⁻¹. nih.gov

Matrix Effects : The co-eluting substances from the sample matrix can either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. mdpi.com These effects must be evaluated and minimized, often by using matrix-matched calibration standards or isotopically labeled internal standards. mdpi.comfda.gov

The development of these robust analytical methods is essential for monitoring residues in the food chain and for understanding the environmental fate of this compound. hhearprogram.orgmdpi.comnih.gov

Electrochemical Characterization and Redox Potential Studies of this compound

The biological activity of this compound and other quinoxaline 1,4-di-N-oxides is closely linked to their redox properties. unav.edu Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the reduction and oxidation processes of these compounds.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For quinoxaline di-N-oxides in aprotic solvents, the voltammograms typically show two reduction waves. unav.edu These waves correspond to the sequential reduction of the two N-oxide groups. The potential at which these reductions occur is a key parameter. researchgate.netmdpi.com

Studies have shown a clear relationship between the chemical structure of quinoxaline derivatives and their reduction potentials. unav.edu For example, the presence of electron-withdrawing groups on the quinoxaline ring makes the compound easier to reduce (i.e., the reduction occurs at a less negative potential). unav.edu This ease of reduction is often correlated with increased biological activity, supporting the hypothesis that the bio-reduction of the N-oxide groups is a crucial step in their mechanism of action. unav.edumdpi.com

Computational methods, such as DFT, are also used to predict these electrochemical potentials. researchgate.netmdpi.com By calculating the change in Gibbs free energy (ΔG) for the reduction process, the theoretical reduction potential can be determined and compared with experimental values obtained from CV. researchgate.net This combination of experimental and computational approaches provides a powerful platform for understanding the structure-activity relationships of this compound and designing new derivatives with tailored redox properties. mdpi.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Cinchonidine |

| Cinchonine |

| Ciprofloxacin |

| Cytochrome P450cam |

| Enrofloxacin |

| Erythromycin A |

| Ferrocene |

| Flumequine |

| Formic Acid |

| Methanol |

| Myoglobin |

| Nalidixic acid |

| Norfloxacin |

| Ofloxacin |

| Oxolinic acid |

| Penicillin G |

| This compound |

| Quinine |

| Quinidine |

| Tirapazamine |

| Virginiamycin M1 |

Structure Activity Relationship Sar and Computational Studies of Quindoxin and Analogues

Design and Synthesis of Quindoxin Analogues for SAR Elucidation

The design and synthesis of Quinoxaline (B1680401) 1,4-di-N-oxide analogues are central to SAR elucidation. By systematically modifying the core Quinoxaline structure, researchers can investigate how different substituents and structural changes impact biological activity. Studies have indicated that the presence of the 1,4-di-N-oxide groups in the quinoxaline ring is important for increasing antimycobacterial activity.

SAR studies for QdNOs suggest specific structural requirements for activity against various targets. For instance, substitution at position C(2) of the quinoxaline ring with electron-withdrawing groups, such as nitrile, aroyl, ester, N-substituted amide, or a short brominated alkyl chain, is often preferred for biological activity. The position C(3) is frequently substituted with short alkyl chains (e.g., CH₃, CF₃) or a phenyl group. Substitution at positions C(6) or C(7) with halogens like Cl or F, or with CF₃, can also influence activity.

The synthesis of various quinoxaline derivatives, including amide, ketone, and ester derivatives, has been reported in the context of developing potential antitubercular agents. nih.gov These synthetic efforts aim to create libraries of compounds with systematic structural variations to explore their biological effects and establish SARs. georgiasouthern.eduresearchgate.net

In Silico Modeling and Prediction of this compound Biochemical Interactions

In silico methods, such as molecular modeling and computational toxicology, play a significant role in predicting the biochemical interactions of this compound and its analogues. researchgate.netresearchgate.net These methods can simulate biological processes and interactions at the molecular level, aiding in the identification of potential drug targets and understanding mechanisms of action. researchgate.net In silico predictions can help prioritize compounds for synthesis and experimental testing, reducing time and resources. researchgate.netresearchgate.net

Computational studies can provide insights into the structural and spectral properties of quinoxaline derivatives. ekb.eg They can also be used to predict various biological activities and toxicity profiles. researchgate.netnih.gov

Ligand-target docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the binding interactions between small molecules like this compound and biological targets, such as proteins or DNA. mdpi.commdpi.comnih.govnih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations explore the dynamic behavior and stability of the protein-ligand complex over time under physiological conditions. mdpi.commdpi.comnih.govplos.org

For quinoxaline derivatives, docking studies have been employed to understand their binding modes within the active sites of target enzymes, such as Mycobacterium DNA gyrase B subunit. These studies can identify key residues involved in interactions and provide a basis for rational design of more potent inhibitors. researchgate.net MD simulations can further validate the stability of the predicted binding poses and provide detailed information about the molecular interactions and conformational changes that occur upon binding. mdpi.commdpi.comnih.govplos.org

While specific detailed findings of docking and MD simulations solely for this compound itself are not extensively detailed in the provided snippets, the application of these techniques to quinoxaline 1,4-di-N-oxide derivatives in general is well-documented for understanding their interactions with various biological targets, including enzymes and DNA. mdpi.commdpi.complos.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. researchgate.netunram.ac.idnih.gov For this compound derivatives, QSAR models can help predict the activity of new, unsynthesized compounds and identify the key molecular descriptors that influence activity. researchgate.netunram.ac.idnih.gov

QSAR studies on quinoxaline derivatives have been conducted to predict various activities, including antimycobacterial and antimalarial activity. researchgate.netunram.ac.id These models utilize electronic, steric, and lipophilic descriptors to build predictive equations. researchgate.netunram.ac.id For example, a 3D-QSAR analysis was used to identify molecular structural features required for effective antimycobacterial activity of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives within the active site of Mycobacterium DNA gyrase B subunit. QSAR models can serve as a rational guide for designing new candidate structures with potentially improved activity. unram.ac.idnih.gov

Data from QSAR studies can be presented in the form of equations and statistical parameters (e.g., R², Q²) that indicate the robustness and predictive power of the model. unram.ac.idresearchgate.net These studies help in understanding which molecular properties are most critical for the observed biological effects of this compound derivatives. researchgate.netunram.ac.id

Environmental Research and Ecological Impact of Quindoxin

Environmental Occurrence and Distribution Studies of Quindoxin

The presence of antibiotic compounds in the environment is a significant global health concern. encyclopedie-environnement.orgresearchgate.net While specific quantitative monitoring data for this compound in environmental compartments is not widely available in recent literature, studies have detected related quinoxaline-1,4-dioxide compounds in surface waters and wastewater effluents in the United States and Canada. nih.gov This suggests a potential for this compound to be present in similar environments where it was used.

Wastewater treatment plants (WWTPs) are recognized as a primary source for the introduction of antibiotics into surface waters. encyclopedie-environnement.orgca.gov Studies on other classes of quinolone antibiotics, which are also used in human and veterinary medicine, show their frequent detection in various water bodies. For instance, concentrations of quinolones have been found ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) in hospital effluents, WWTP influents and effluents, and surface waters. mdpi.commdpi.com Ofloxacin, a fluoroquinolone, was detected in WWTP effluent at concentrations up to 100 ng/L. nih.gov Although these are different compounds, their detection highlights the pathways through which veterinary antibiotics like this compound can enter and distribute in aquatic ecosystems. The lack of recent, specific monitoring data for this compound itself makes a precise environmental risk assessment challenging and points to a gap in current environmental research.

Degradation Pathways and Transformation Products of this compound in Environmental Media

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways. fao.org For this compound, a significant abiotic degradation pathway has been identified involving manganese oxide (MnO₂), a common mineral in sediments and soils. nih.govmdpi.com

Research has shown that this compound exhibits high reactivity with MnO₂. nih.govmdpi.com This reaction is an oxidative process that transforms this compound into more hydroxylated products. The primary transformation involves the deoxygenation of the N-oxide group and hydroxylation of the adjacent carbon atom. mdpi.com This process yields specific, identified transformation products.

Table 1: Known Degradation Pathway and Transformation Products of this compound. nih.govmdpi.com

Impact of this compound on Microbial Ecosystems and Resistance Dynamics in the Environment

The introduction of antibiotics into the environment can significantly alter the structure and function of natural microbial communities and drive the evolution and spread of antibiotic resistance. encyclopedie-environnement.orgnih.govrsc.org Quinoxaline-1,4-dioxides (QdNOs), the class of compounds this compound belongs to, are known to be potent antibacterial agents that can inhibit bacterial DNA synthesis. nih.gov

The primary concern with antibiotics in the environment is the selection pressure they exert, which favors the survival and proliferation of resistant bacteria. usda.gov Early research demonstrated that the use of this compound in animal feed was linked to increased drug resistance in coli-aerogenes bacteria isolated from calves and pigs. nih.gov This highlights the direct impact of this compound use on promoting resistance in bacteria relevant to both animal and public health.

The mechanisms of resistance to quinolone-type antibiotics are well-documented and often involve mobile genetic elements, such as plasmids. nih.govwikipedia.org These plasmids can carry resistance genes, known as plasmid-mediated quinolone resistance (PMQR) genes, which can be transferred between different bacterial species and even genera through horizontal gene transfer. nih.govfrontiersin.orgplos.org This process contributes to the spread of multidrug resistance, as these plasmids often carry genes conferring resistance to other classes of antibiotics as well. nih.govplos.org

Table 2: Major Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms. nih.govnih.govnih.gov

The presence of this compound in the environment can therefore contribute to the environmental "resistome," which is the collection of all antibiotic resistance genes in a given environment. nih.govfrontiersin.org This environmental reservoir of resistance genes poses a potential threat, as these genes can be acquired by human and animal pathogens. encyclopedie-environnement.org

Bioavailability and Persistence of this compound in Non-Human Biological Systems (e.g., aquatic organisms)

The bioavailability of a chemical describes the extent to which it can be absorbed by a living organism. us.es In aquatic environments, this is often quantified by the bioconcentration factor (BCF), which measures uptake from water, and the bioaccumulation factor (BAF), which includes uptake from all sources, including food and sediment. osti.govsfu.canih.gov

Specific BCF or BAF values for this compound in aquatic organisms are not available in the reviewed scientific literature. However, the potential for bioaccumulation can be inferred from a compound's physicochemical properties. clu-in.org Chemicals that are hydrophobic (having a low solubility in water) tend to bind to particles and accumulate in the fatty tissues of organisms. clu-in.org While this compound's properties suggest it is bioactive, detailed data on its partitioning behavior (such as the octanol-water partition coefficient, Kₒw) and resulting bioaccumulation potential are lacking.

Table of Mentioned Compounds

Future Directions and Emerging Research Themes in Quindoxin Studies

Development of Advanced Methodologies for Investigating Quindoxin (e.g., 'Omics' Technologies for Mechanistic Insights)

The quest to fully understand the biological activities of this compound and related QdNOs is benefiting from the application of advanced analytical and high-throughput technologies. 'Omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are proving to be powerful tools for gaining comprehensive mechanistic insights. researchgate.netnih.gov

Transcriptomic and proteomic profiling of bacteria, such as E. coli, exposed to QdNOs has been employed to reveal changes in gene and protein expression. These studies help to identify the pathways affected by the compound and can point towards its molecular targets. For instance, transcriptomic analysis of Mycobacterium smegmatis exposed to a quinoxaline (B1680401) 1,4-dioxide derivative revealed the activation of DNA repair systems, providing strong evidence that DNA is a key target. mdpi.com Such approaches offer a global view of the cellular response to the drug, moving beyond the study of single targets. mdpi.com

Computational methods, like Density Functional Theory (DFT), are also being used to study the electronic properties of quinoxaline compounds and predict their reactivity and potential drug activity. researchgate.net These in silico approaches, combined with experimental data, can accelerate the design and screening of new derivatives with desired properties. researchgate.net

Future research will likely see an increased integration of multiple 'omics' platforms (multi-omics) to create a more holistic understanding of this compound's effects. mdpi.com This will involve combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the drug's mechanism of action. mdpi.com

Exploration of Novel Biochemical Targets for this compound Action

While DNA is a well-established target for this compound's action, particularly under hypoxic conditions where it acts as a redox-activated DNA-cleaving agent, the full spectrum of its biochemical interactions is still under investigation. nih.gov Early research indicated that this compound inhibits DNA synthesis without affecting RNA and protein synthesis in E. coli under anaerobic conditions. nih.govnih.gov The mechanism involves the reduction of this compound to form radical species that cause DNA strand breaks. nih.gov

However, the focus is expanding to identify other potential molecular targets. The diverse biological activities of QdNOs suggest that they may interact with multiple cellular components. nih.gov For example, in the context of antiparasitic activity, thioredoxin reductase has been identified as a key biological target for some quinoxaline 1,4-dioxides in E. histolytica. mdpi.com Inhibition of this enzyme disrupts the parasite's redox balance, leading to oxidative stress and cell death. mdpi.com

Recent studies have also pointed to other enzymes as potential targets, with some QdNO derivatives showing inhibitory action on enzymes like triosephosphate isomerase. eurekaselect.com Furthermore, there is interest in how this compound and its analogs might influence key enzymes involved in metabolic pathways, such as those related to aldosterone (B195564) biosynthesis. scirp.org The exploration of these novel biochemical targets is crucial for understanding the full therapeutic potential and possible side effects of this class of compounds. eurekaselect.com

| Target | Proposed Mechanism of Action | Organism/Cell Type | References |

|---|---|---|---|

| DNA | Redox-activated cleavage via radical formation, leading to strand breaks. | Bacteria (e.g., E. coli), Mycobacterium smegmatis | mdpi.comnih.govnih.gov |

| Thioredoxin Reductase | Inhibition of the enzyme, leading to oxidative stress. | E. histolytica | mdpi.com |

| Triosephosphate Isomerase | Inhibitory action on the enzyme. | Parasites | eurekaselect.com |

| Enzymes in Aldosterone Biosynthesis | Potential regulation of key enzymes necessary for aldosterone production. | Animal models | scirp.org |

Interdisciplinary Research Collaborations Involving this compound Chemistry and Biology

The complexity of developing new therapeutic agents from the this compound scaffold necessitates a highly interdisciplinary approach, bridging the gap between chemistry and biology. usc.esucsb.edu Research in this area inherently involves the synthesis of new quinoxaline 1,4-dioxide derivatives by medicinal chemists, followed by extensive biological evaluation by microbiologists, pharmacologists, and biochemists. mdpi.comnih.gov

Numerous research programs demonstrate this synergy, where synthetic chemists create novel analogs by modifying the quinoxaline core, and biologists test these new compounds for a range of activities, including antibacterial, antifungal, antitumoral, and antiparasitic effects. mdpi.comnih.gov This collaborative cycle allows for the systematic exploration of structure-activity relationships (SAR), where the biological data from one round of testing informs the design and synthesis of the next generation of compounds.

Institutions that foster interdisciplinary research, bringing together experts from chemistry, biology, and medicine, are crucial for advancing this field. ircbc.ac.cnecu.edu Such collaborations enable a multifaceted approach to drug discovery, from molecular design and synthesis to mechanistic studies and preclinical evaluation. ucsb.edu The future of this compound research will depend on strengthening these partnerships to tackle complex challenges like drug resistance and the development of highly selective therapies. eurekaselect.com

Addressing Research Gaps and Unanswered Questions in this compound Biology

Despite decades of research, several critical questions regarding the biology of this compound and other QdNOs remain unanswered. acs.org Addressing these research gaps is essential for the rational design of new drugs and for fully understanding the therapeutic potential and limitations of this class of compounds. quora.comnih.gov

One of the major unresolved questions is the precise identity of the cellular enzymes responsible for the reductive activation of this compound. nih.gov While several reductases, including NADPH:cytochrome P450 reductase, have been implicated, the specific enzymes that are most important in different cell types and under different conditions are not fully known. nih.gov Identifying these activating enzymes could lead to the development of more targeted therapies.

Another significant gap is the incomplete understanding of the mechanisms of action for some of the observed biological activities, such as the antiprotozoal effects. While some targets have been identified, the complete signaling pathways and downstream effects are often not fully elucidated. eurekaselect.com Furthermore, the molecular basis for the selective toxicity of some derivatives against hypoxic tumor cells is an area of ongoing investigation. nih.gov

Finally, there is a continuous need to address the emergence of bacterial resistance and to design new derivatives with improved safety profiles. nih.gov A deeper understanding of the mechanisms of resistance and toxicity will be crucial for developing next-generation quinoxaline-based drugs that are both potent and safe for clinical use.

| Research Gap | Significance | Potential Research Approaches | References |

|---|---|---|---|

| Identity of Activating Reductases | Understanding the bioactivation process is key to explaining selective toxicity and designing targeted drugs. | Proteomic approaches to identify binding partners; genetic screening for resistant mutants. | nih.gov |

| Complete Mechanism of Antiparasitic Action | Elucidating the full pathway will help in optimizing compounds for treating parasitic diseases. | 'Omics' technologies to map cellular responses; identification of additional biochemical targets. | eurekaselect.com |

| Molecular Basis of Hypoxia-Selective Toxicity | Crucial for improving the efficacy of QdNOs as anticancer agents. | Comparative metabolomics and proteomics of cells under normoxic vs. hypoxic conditions. | nih.gov |

| Mechanisms of Resistance and Toxicity | Essential for overcoming drug resistance and developing safer compounds. | Long-term evolution experiments; toxicogenomics and structural biology to understand off-target effects. | nih.gov |

Q & A

Q. How is Quindoxin structurally characterized and validated in pharmacological research?

To confirm this compound’s identity, researchers employ nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For novel derivatives, purity (>95%) must be verified via high-performance liquid chromatography (HPLC) alongside elemental analysis. Known compounds require cross-referencing with CAS Registry Number 2423-66-7 and systematic nomenclature (e.g., quinoxaline-1,4-dioxide) from authoritative databases like the National Library of Medicine’s Supplemental Concepts .

Q. What are standard protocols for assessing this compound’s antibacterial efficacy in vitro?

Minimum inhibitory concentration (MIC) assays using E. coli or Salmonella strains are standard. Researchers should follow CLSI guidelines, including triplicate trials with positive/negative controls. Data should be normalized to bacterial growth curves and analyzed using ANOVA to account for variability .

Q. How do researchers address conflicting reports on this compound’s metabolic stability?

Contradictions often arise from differences in experimental models (e.g., hepatic microsomes vs. in vivo models). A tiered approach is recommended: (1) Replicate studies under standardized conditions (pH, temperature); (2) Use isotopically labeled this compound for tracking metabolites via LC-MS/MS; (3) Cross-validate findings with computational simulations (e.g., molecular docking) .

Advanced Research Questions

Q. What experimental designs optimize the synthesis of this compound derivatives with reduced toxicity?

Apply a structure-activity relationship (SAR) framework:

- Step 1: Modify the quinoxaline core (e.g., halogenation, methylation) and test cytotoxicity in HEK293 cells.

- Step 2: Prioritize derivatives with <10% cytotoxicity at MIC levels.

- Step 3: Validate selectivity using transcriptomic profiling to identify off-target effects .

Q. How can contradictions in this compound’s genotoxicity data be systematically resolved?

Conduct a meta-analysis of existing studies, focusing on variables such as:

Q. What methodologies are appropriate for elucidating this compound’s mechanism of action in antibiotic resistance?

Combine transcriptomic profiling (RNA-seq of treated vs. untreated bacteria) with proteomic analysis (SILAC labeling) to identify dysregulated pathways. Validate hypotheses via gene knockout models (e.g., CRISPR-Cas9 targeting efflux pumps) .

Methodological Best Practices

- Data Presentation: Use tables to compare MIC values across bacterial strains (include SD, p-values). For toxicity studies, provide dose-response curves with IC₅₀ calculations .

- Literature Review: Prioritize studies indexed in PubMed or CAS databases, avoiding non-peer-reviewed sources. Cross-reference this compound’s Registry Number (2423-66-7) to ensure consistency .

- Ethical Reporting: Disclose all negative results and methodological limitations (e.g., batch variability in chemical synthesis) to mitigate reproducibility crises .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.